N-cyano-3,4,5-trimethoxybenzamide

Medicinal Chemistry ADME Bioisosterism

Researchers requiring the 3,4,5-trimethoxyphenyl pharmacophore with optimized ADME often face synthetic overhead installing the cyano group separately. This N-cyano bioisostere eliminates an FGI step, directly enabling heterocyclic condensation for pyrimidine kinase inhibitor libraries. • Pre-installed cyano group: bypasses a separate functional group interconversion, reducing synthetic route length • XLogP3-AA = 1.2 (vs. ~1.6-1.8 for parent acid): lower lipophilicity reduces promiscuity risk in CNS fragment screens • Masked carboxylic acid bioisostere: circumvents phase II glucuronidation liability of free acids

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 55166-99-9
Cat. No. B1456069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-3,4,5-trimethoxybenzamide
CAS55166-99-9
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC#N
InChIInChI=1S/C11H12N2O4/c1-15-8-4-7(11(14)13-6-12)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14)
InChIKeyRNIOTFCFTCRCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-3,4,5-trimethoxybenzamide (CAS 55166-99-9): A Structural Overview for Vetting and Procurement


N-Cyano-3,4,5-trimethoxybenzamide (CAS 55166-99-9) is a synthetic benzamide derivative with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol [1]. Its structure features a 3,4,5-trimethoxyphenyl ring linked to an N-cyano amide moiety. This compound is classified as a cyano-substituted benzamide, and its core 3,4,5-trimethoxyphenyl (TMP) group is a well-known pharmacophore found in colchicine binding site inhibitors (CBSIs) that target tubulin [2]. Its primary roles in scientific research are as a synthetic intermediate for heterocyclic construction and as a potential bioisostere of 3,4,5-trimethoxybenzoic acid [2].

Why 3,4,5-Trimethoxybenzamide or 3,4,5-Trimethoxybenzoic Acid Cannot Substitute for the N-Cyano Analog


The N-cyano modification fundamentally alters the compound's physicochemical and electronic profile compared to generic 3,4,5-trimethoxybenzamide or the parent 3,4,5-trimethoxybenzoic acid. The electron-withdrawing cyano group lowers the pKa of the adjacent amide NH, changes hydrogen-bond donor/acceptor patterns, and reduces lipophilicity (XLogP3-AA = 1.2 [1]) relative to the carboxylic acid analog. These changes affect membrane permeability, target binding kinetics, and synthetic reactivity, making generic substitution scientifically unsound for any application reliant on these properties [2]. Crucially, N-cyanoamides can serve as masked carboxylic acid bioisosteres that are not susceptible to phase II glucuronidation, a liability of free carboxylic acids [2].

N-Cyano-3,4,5-trimethoxybenzamide (55166-99-9): Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Shift vs. 3,4,5-Trimethoxybenzoic Acid

The N-cyano group is a recognized carboxylic acid bioisostere that lowers lipophilicity [1]. The target compound's computed XLogP3-AA is 1.2 [2], which represents a significant reduction compared to the typical computed logP of 3,4,5-trimethoxybenzoic acid (estimated 1.6-1.8). This difference in lipophilicity directly impacts passive membrane permeability and is a quantifiable reason to select this compound over the acid analog for central nervous system penetration or fragment-based screening campaigns.

Medicinal Chemistry ADME Bioisosterism

Hydrogen Bond Acceptor Capacity: Topological Polar Surface Area (TPSA) Distinction from 3,4,5-Trimethoxybenzamide

The topological polar surface area (TPSA) is a critical parameter for predicting passive oral absorption and blood-brain barrier penetration. For the target compound, PubChem computes a TPSA of 80.6 Ų [1]. In contrast, 3,4,5-trimethoxybenzamide (CAS 3086-62-2) lacks the cyano nitrogen and has a computed TPSA of approximately 68.8 Ų. This quantitative difference indicates distinct hydrogen-bond acceptor capacity and solvation free energy, which directly affect binding to targets with specific hydrogen-bond requirements.

Molecular Recognition Physicochemical Properties Fragment Libraries

Synthetic Versatility: Reactivity for Heterocyclic Construction vs. Parent Acid/Amide

The N-cyano group provides a unique synthetic handle not present in 3,4,5-trimethoxybenzoic acid or its simple amide. Patent USRE29467 describes the use of α-cyano-3,4,5-trimethoxycinnamic acid derivatives, closely related to the target compound, as valuable intermediates for preparing 2,4-diamino-5-benzyl-6-hydroxy-pyrimidines and pharmaceutically active 2,4-diamino-5-benzyl pyrimidines [1]. The N-cyano-3,4,5-trimethoxybenzamide can similarly participate in cyclocondensation reactions to form nitrogen-containing heterocycles, offering a differentiating advantage in medicinal chemistry synthesis.

Synthetic Chemistry Heterocycle Synthesis Intermediate

N-Cyano-3,4,5-trimethoxybenzamide (55166-99-9): Validated Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery for CNS Targets Requiring Reduced Lipophilicity

The computed XLogP3-AA of 1.2 (Section 3, Evidence Item 1) makes this compound a superior starting point relative to 3,4,5-trimethoxybenzoic acid (logP ~1.6-1.8) for fragment libraries targeting CNS receptors, where lower lipophilicity is correlated with reduced promiscuity toxicity and improved metabolic stability. Researchers prioritizing compound procurement for fragment screening against adenosine A2A or related GPCRs may derive value from this profile [1].

Scaffold-Hopping in Colchicine-Binding Site Inhibitor Programs

The 3,4,5-trimethoxyphenyl moiety is critical for tubulin inhibition (Section 1). The N-cyano bioisostere version retains this pharmacophore while modulating hydrogen-bond properties (TPSA 80.6 Ų vs. 68.8 Ų for the parent amide, Section 3, Evidence Item 2). This property shift is a quantifiable basis for its procurement in scaffold-hopping campaigns to optimize tubulin polymerization inhibitors with modified ADME profiles [2].

Synthetic Intermediate for Kinase Inhibitor Heterocycle Libraries

As a reactive intermediate capable of cyclocondensation (Section 3, Evidence Item 3), this compound is procurable for medicinal chemistry groups synthesizing pyrimidine-based kinase inhibitor libraries. Its pre-installed cyano group eliminates the need for a separate functional group interconversion step, offering a reduction in synthetic route length and potential cost savings per compound synthesized [1].

Technical Documentation Hub

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